Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-
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Overview
Description
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is a compound that features a benzonitrile moiety attached to a 1H-1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate .
Industrial Production Methods
While specific industrial production methods for benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: The triazole ring can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.
Scientific Research Applications
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coordination polymers, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, triazole-containing compounds have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases . The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: This compound is an intermediate in the synthesis of letrozole, an antineoplastic agent.
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with applications in medicinal chemistry and materials science.
Uniqueness
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
56527-23-2 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) |
InChI Key |
PVSVXOHABSKBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNN=C2 |
Origin of Product |
United States |
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